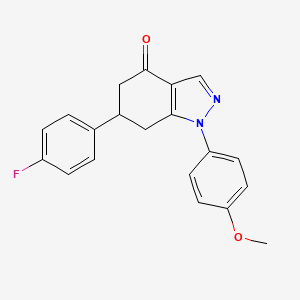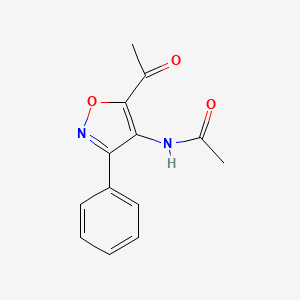![molecular formula C17H11N5OS2 B11048498 6-Methoxy-2-[3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B11048498.png)
6-Methoxy-2-[3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-メトキシ-2-[3-(チオフェン-2-イル)[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアゾール-6-イル]キノリンは、メトキシ、チオフェン、トリアゾール、キノリンなどのいくつかの官能基を組み合わせたヘテロ環式化合物です。
準備方法
合成経路と反応条件
6-メトキシ-2-[3-(チオフェン-2-イル)[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアゾール-6-イル]キノリンの合成は、通常、複数段階の反応を伴います。一般的な方法の1つは、特定の条件下で適切な前駆体の環化が含まれます。
工業生産方法
大規模合成では、反応効率を高めるために、高圧反応器や連続フローシステムの使用など、収率と純度を最大限に高めるための反応条件の最適化が求められます .
化学反応の分析
反応の種類
6-メトキシ-2-[3-(チオフェン-2-イル)[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアゾール-6-イル]キノリンは、以下のようなさまざまな化学反応を起こす可能性があります。
酸化: メトキシ基は酸化されて対応するキノン誘導体を形成することができます。
還元: トリアゾール環とチアジアゾール環は、特定の条件下で還元することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤としての過マンガン酸カリウム、還元剤としての水素化リチウムアルミニウム、求電子剤としての臭素などがあります .
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、メトキシ基の酸化によってキノン誘導体が生成され、チオフェン環の置換反応によってさまざまな官能基が導入される可能性があります .
科学研究への応用
6-メトキシ-2-[3-(チオフェン-2-イル)[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアゾール-6-イル]キノリンは、いくつかの科学研究に応用されています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤としての可能性と、生体高分子との相互作用について調査されています。
医学: 抗がん、抗菌、抗炎症作用の可能性について研究されています。
科学的研究の応用
6-Methoxy-2-[3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
作用機序
6-メトキシ-2-[3-(チオフェン-2-イル)[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアゾール-6-イル]キノリンの作用機序は、特定の分子標的との相互作用を伴います。たとえば、特定の酵素の活性部位に結合することにより、その活性を阻害する可能性があります。 この化合物の構造により、さまざまな生体経路と相互作用することができ、治療効果につながる可能性があります .
類似の化合物との比較
類似の化合物
1,2,4-トリアゾロ[3,4-b][1,3,4]チアジアジン誘導体: これらの化合物は、類似の核心構造を共有しており、比較可能な薬理学的活性を示しています。
独自性
6-メトキシ-2-[3-(チオフェン-2-イル)[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアゾール-6-イル]キノリンは、官能基の組み合わせによって、独自の化学的および生物学的特性を付与されているという点でユニークです。 この独自性は、さらなる研究と潜在的な治療応用のための貴重な化合物となっています .
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds share a similar core structure and exhibit comparable pharmacological activities.
Quinoline derivatives: Compounds like chloroquine and quinine, which also contain the quinoline moiety, are well-known for their medicinal properties.
Uniqueness
6-Methoxy-2-[3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .
特性
分子式 |
C17H11N5OS2 |
|---|---|
分子量 |
365.4 g/mol |
IUPAC名 |
6-(6-methoxyquinolin-2-yl)-3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H11N5OS2/c1-23-11-5-7-12-10(9-11)4-6-13(18-12)16-21-22-15(14-3-2-8-24-14)19-20-17(22)25-16/h2-9H,1H3 |
InChIキー |
FVUBJSPKTWMFRK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)N=C(C=C2)C3=NN4C(=NN=C4S3)C5=CC=CS5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-{[(2-aminophenyl)sulfanyl]methyl}-1,3-dimethyl[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B11048419.png)
![[5-amino-4-cyano-2-methyl-2-(propylsulfanyl)furan-3(2H)-ylidene]propanedinitrile](/img/structure/B11048425.png)


![12-(4-methoxyphenyl)-4,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),5,8,12-tetraen-2-one](/img/structure/B11048443.png)



![3-(1,3-Benzodioxol-5-yl)-6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048469.png)
![3-(4-Chloro-6,7-dimethoxy-1,3-benzodioxol-5-yl)-5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B11048489.png)
![2-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B11048491.png)
![N-[4-(2-Pyrimidinylsulfamoyl)phenyl]dibenzo[B,D]furan-4-carboxamide](/img/structure/B11048499.png)
![2-chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]acetamide](/img/structure/B11048512.png)
![1-[(4-Chloroanilino)methyl]-N~3~,4-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide](/img/structure/B11048515.png)
